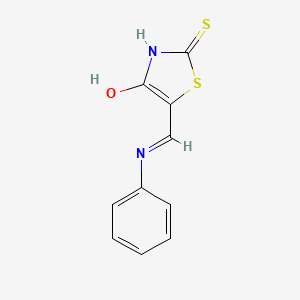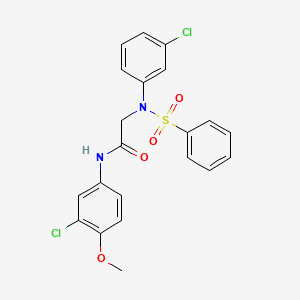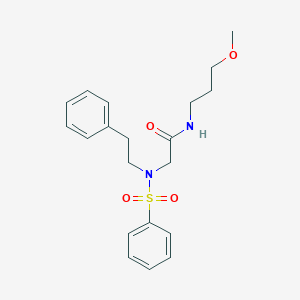![molecular formula C16H17FN2O3S B5061188 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for further research.
Mecanismo De Acción
DASA-58 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and activation of various proteins that are essential for cancer cell growth and survival. By inhibiting HSP90, DASA-58 disrupts these essential signaling pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DASA-58 has also been found to possess anti-inflammatory and anti-diabetic properties. In vitro studies have shown that DASA-58 can inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, DASA-58 has been found to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting that it may be a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DASA-58 in lab experiments is its high purity and reliability. The synthesis method produces DASA-58 in high yields and purity, making it a consistent and reliable source for further research. Additionally, DASA-58 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
One limitation of using DASA-58 in lab experiments is its potential toxicity. In vitro studies have shown that DASA-58 can induce cell death in normal cells as well as cancer cells, suggesting that it may have toxic effects in vivo. Additionally, the mechanism of action of DASA-58 is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DASA-58. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of DASA-58, which may lead to the development of more effective and targeted cancer treatments. Finally, DASA-58 has shown promising anti-inflammatory and anti-diabetic properties, and further research is needed to explore its potential use in these areas.
Métodos De Síntesis
The synthesis of DASA-58 involves the reaction of 2-fluoroacetophenone and 4-(dimethylamino)sulfonylphenylboronic acid with a palladium catalyst. This method produces DASA-58 in high yields and purity, making it a reliable source for further research.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that DASA-58 can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DASA-58 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-16(20)11-12-5-3-4-6-15(12)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQYIYAYVFQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

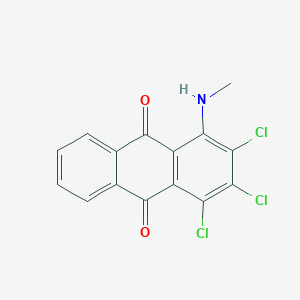
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
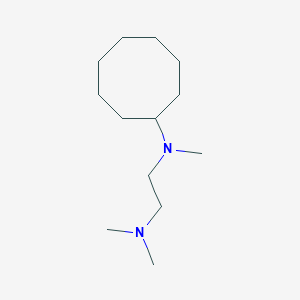
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5061162.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
